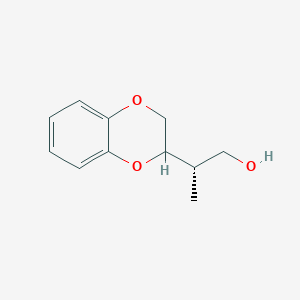
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol is a chemical compound with the molecular formula C10H12O3. It is also known as safrole alcohol and is a derivative of safrole. Safrole alcohol has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of safrole alcohol is not fully understood. However, it is believed to act as a prodrug, which is metabolized into active compounds in the body. The active compounds are thought to inhibit the activity of certain enzymes, leading to the observed biological effects.
Biochemical and Physiological Effects:
Safrole alcohol has been shown to have several biochemical and physiological effects. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. Additionally, it has been shown to have antioxidant properties and may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using safrole alcohol in laboratory experiments is its ease of synthesis. Additionally, it has been extensively studied, and its biological effects are well documented. However, one of the limitations of using safrole alcohol is its potential toxicity. It is important to handle the compound with care and follow proper safety protocols.
Future Directions
There are several future directions for research on safrole alcohol. One potential area of research is the development of new synthetic methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of safrole alcohol and its active metabolites. Furthermore, there is potential for the development of new drugs based on the chemical structure of safrole alcohol. Finally, more research is needed to fully understand the potential risks associated with the use of safrole alcohol in laboratory experiments.
In conclusion, safrole alcohol is a unique chemical compound with potential use in several scientific research applications. Its ease of synthesis, well-documented biological effects, and potential for the development of new drugs make it an important area of research. However, proper safety protocols must be followed when handling the compound, and further research is needed to fully understand its mechanism of action and potential risks.
Synthesis Methods
Safrole alcohol can be synthesized through the reduction of safrole using sodium borohydride or lithium aluminum hydride. The reaction results in the formation of safrole alcohol and is a widely used method in laboratories.
Scientific Research Applications
Safrole alcohol has been used in various scientific research applications due to its unique chemical properties. It has been used in the synthesis of several bioactive compounds such as benzodioxane derivatives, which have shown potential as anticancer agents. Additionally, safrole alcohol has been used in the synthesis of several natural products with biological activity, including the anti-inflammatory compound 3-(2,3-epoxypropyl)-5,6,7,8-tetrahydro-2-(2,3-dihydroxypropyl)benzodioxin.
properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(6-12)11-7-13-9-4-2-3-5-10(9)14-11/h2-5,8,11-12H,6-7H2,1H3/t8-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSDHNJNPAQLHL-YMNIQAILSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cycloheptyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2421383.png)


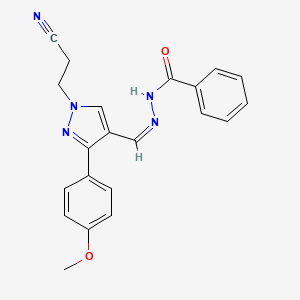
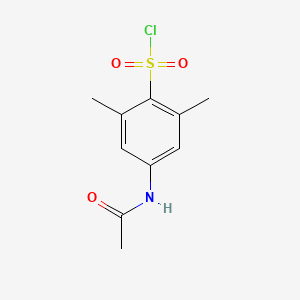
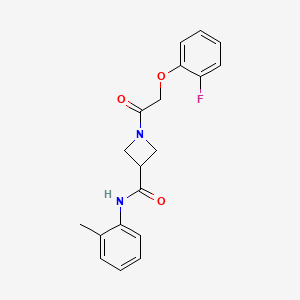
![3-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2421393.png)
![5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2421395.png)
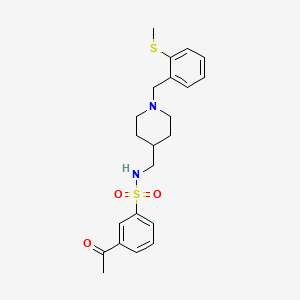
![3-[(Ethylamino)methyl]benzamide hydrochloride](/img/structure/B2421399.png)
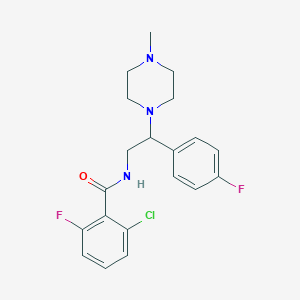
![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2421402.png)
![Benzyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2421403.png)
![diethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2421405.png)